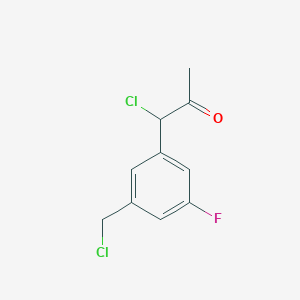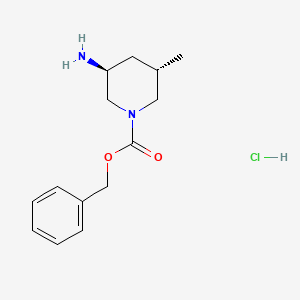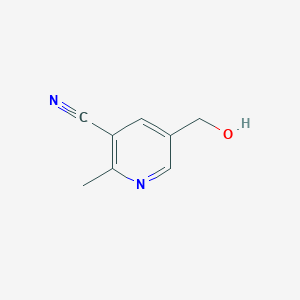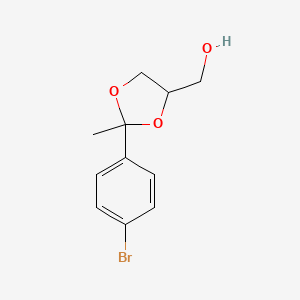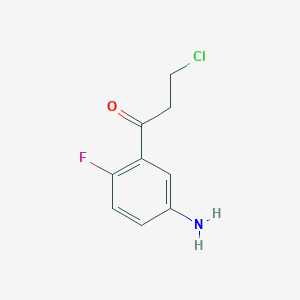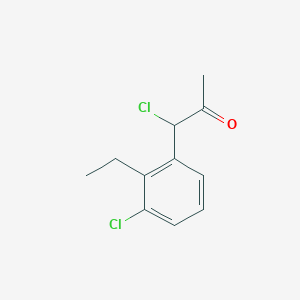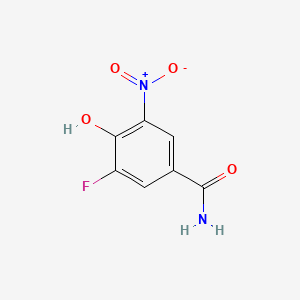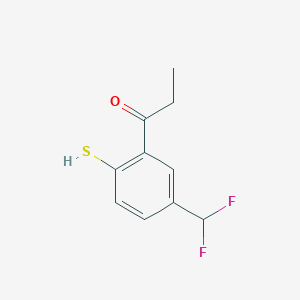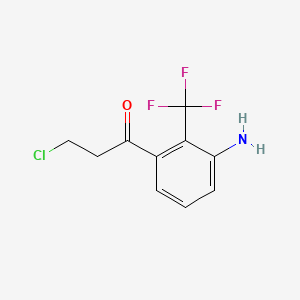
1-(3-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a chloropropanone moiety attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amino group.
Halogenation: Introduction of a chlorine atom to the propanone moiety.
Trifluoromethylation: Introduction of the trifluoromethyl group to the benzene ring.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
1-(3-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:
1-(3-Amino-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one: Differing by the position of the chlorine atom, which can affect its reactivity and biological activity.
1-(3-Amino-2-(trifluoromethyl)phenyl)-3-bromopropan-1-one: Substitution of chlorine with bromine can lead to different chemical and biological properties.
1-(3-Amino-2-(trifluoromethyl)phenyl)-3-hydroxypropan-1-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9ClF3NO |
|---|---|
Molecular Weight |
251.63 g/mol |
IUPAC Name |
1-[3-amino-2-(trifluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NO/c11-5-4-8(16)6-2-1-3-7(15)9(6)10(12,13)14/h1-3H,4-5,15H2 |
InChI Key |
HYBZFQXVRHRCFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(F)(F)F)C(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


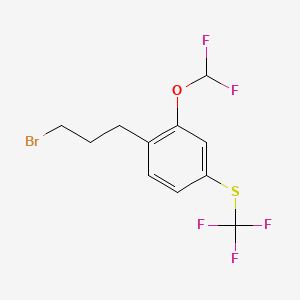
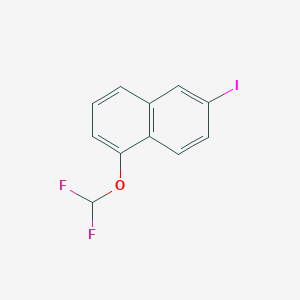
![7-(tert-Butyl)-1-chlorodibenzo[b,d]furan](/img/structure/B14043812.png)
